Product packaging for 8-Bromoimidazo[1,2-a]pyridin-2-amine HCl(Cat. No.:CAS No. 1509263-23-3; 2089649-15-8)

8-Bromoimidazo[1,2-a]pyridin-2-amine HCl

Cat. No.: B2556654
CAS No.: 1509263-23-3; 2089649-15-8
M. Wt: 248.51
InChI Key: RSVBRBVHDDDNPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromoimidazo[1,2-a]pyridin-2-amine HCl is a valuable chemical intermediate for researchers developing and studying novel bioactive molecules. This compound is of particular interest in medicinal chemistry for the synthesis of imidazopyridine-based scaffolds. The imidazo[1,2-a]pyridine core is a privileged structure in drug discovery, known for its diverse pharmacological properties . Scientific literature indicates that structurally related analogs are investigated as potent antagonists for central nervous system targets, such as the Neuropeptide S Receptor (NPSR) . Modulation of the NPSR pathway is a active area of research for understanding and potentially treating conditions such as anxiety disorders, insomnia, and addiction . Other imidazopyridine derivatives have also been reported as modulators of the 5-HT2A serotonin receptor, underscoring the potential of this chemical series in neuroscience research . As a key building block, this brominated amine enables further functionalization via cross-coupling reactions, facilitating the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for specific therapeutic targets . This product is intended for research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7BrClN3 B2556654 8-Bromoimidazo[1,2-a]pyridin-2-amine HCl CAS No. 1509263-23-3; 2089649-15-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromoimidazo[1,2-a]pyridin-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3.ClH/c8-5-2-1-3-11-4-6(9)10-7(5)11;/h1-4H,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSVBRBVHDDDNPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 8 Bromoimidazo 1,2 a Pyridin 2 Amine Hcl and Analogous Imidazo 1,2 a Pyridines

Classical and Modern Approaches to Imidazo[1,2-a]pyridine (B132010) Core Formation

The synthesis of the imidazo[1,2-a]pyridine nucleus is a well-established field in organic chemistry, driven by the significant biological activities of its derivatives. rsc.org Methodologies for its construction have evolved significantly, embracing both time-honored reactions and contemporary catalytic systems to improve efficiency, diversity, and environmental sustainability. These approaches primarily utilize substituted 2-aminopyridines as key starting materials, leveraging the nucleophilicity of both the exocyclic amino group and the endocyclic pyridine (B92270) nitrogen to form the fused imidazole (B134444) ring. researchgate.net

Condensation Reactions Involving 2-Aminopyridines

Condensation reactions represent the cornerstone of imidazo[1,2-a]pyridine synthesis. These methods involve the coupling of a 2-aminopyridine (B139424) substrate with a partner molecule that provides the remaining two carbon atoms of the imidazole ring, followed by cyclization and aromatization.

The most traditional and frequently utilized method for the synthesis of imidazo[1,2-a]pyridines is the condensation of 2-aminopyridines with α-halocarbonyl compounds. mdpi.comresearchgate.net This reaction, often referred to as the Tschitschibabin reaction, typically proceeds in two steps: an initial SN2 reaction where the pyridine nitrogen attacks the α-carbon of the halocarbonyl, followed by an intramolecular cyclization and dehydration. The versatility of this method allows for the preparation of a wide array of substituted imidazo[1,2-a]pyridines by varying both the 2-aminopyridine and the α-halocarbonyl reactant. researchgate.net For instance, the reaction of 2-aminopyridin-3-ol with ethyl bromopyruvate is a documented pathway to produce substituted imidazo[1,2-a]pyridines. researchgate.net Despite its utility, this method has limitations, including the lachrymatory nature and limited commercial availability of some α-halocarbonyl compounds. mdpi.com

A study detailed the synthesis of 2-arylimidazo[1,2-a]pyridines through the DBU-catalyzed cyclization of substituted 2-aminopyridines and phenacyl bromides in aqueous ethanol (B145695), achieving yields between 65–94%. researchgate.net Another approach utilized a cost-effective NiCl₂·6H₂O catalyst with molecular iodine for the synthesis of similar compounds from arylmethyl ketones and 2-aminopyridines, which was successfully applied to the synthesis of the gastroprotective drug Zolimidine. researchgate.net

Table 1: Examples of Imidazo[1,2-a]pyridine Synthesis via α-Halocarbonyl Condensation

2-Aminopyridine Derivativeα-Halocarbonyl CompoundCatalyst/ConditionsProduct TypeYield
Substituted 2-aminopyridinesSubstituted phenacyl bromidesDBU, aq. ethanol, rt2-Arylimidazo[1,2-a]pyridines65-94%
2-Aminopyridin-3-olEthyl bromopyruvateAnhydrous THF, refluxEthyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate-
Aryl methyl ketones2-AminopyridinesNiCl₂·6H₂O, I₂2-Arylimidazo[1,2-a]pyridinesModerate to good

Multi-component reactions (MCRs) are highly efficient synthetic tools that combine three or more reactants in a single step to form a complex product, offering high atom economy and convergence. mdpi.com The Groebke–Blackburn–Bienaymé reaction (GBBR) is a prominent MCR for synthesizing 3-aminoimidazo[1,2-a]pyridines. nih.govnih.gov This reaction involves the condensation of a 2-aminoazine (like 2-aminopyridine), an aldehyde, and an isocyanide. mdpi.com The GBBR has become one of the most efficient methodologies for accessing this class of compounds, valued for its ability to generate molecular diversity from readily available starting materials. mdpi.comnih.gov

The reaction can be promoted by various catalysts, including Lewis acids like Sc(OTf)₃, or greener catalysts such as NH₄Cl. mdpi.combeilstein-journals.org Optimization studies have shown that reaction conditions, such as temperature and the use of microwave irradiation, can significantly improve yields and reduce reaction times. mdpi.com

Table 2: Optimization of Groebke–Blackburn–Bienaymé Reaction Conditions mdpi.com

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1-Neatrt120
2-Waterrt12Traces
3Sc(OTf)₃ (10 mol%)CH₃CNrt460
4NH₄Cl (20 mol%)Waterrt658
5NH₄Cl (20 mol%)Water60467

This methodology has been successfully applied to synthesize a variety of imidazo[1,2-a]pyridines by varying the isocyanide component, leading to moderate to good yields (57-67%). mdpi.com

Modern synthetic strategies often employ novel cyclization and heteroannulation reactions that can offer alternative pathways to the imidazo[1,2-a]pyridine core, sometimes under metal-free conditions. researchgate.net These methods can involve the intramolecular cyclization of suitably functionalized precursors or the direct annulation of a new ring onto the pyridine scaffold.

One notable strategy is the oxidative C–H/N–H cross-coupling/cyclization between 2-aminopyridines and terminal alkynes. rsc.orgnih.gov A silver-mediated protocol has been demonstrated to be highly selective for this transformation, providing a straightforward route to construct the heteroaromatic system. This approach was successfully used in the synthesis of the antiulcer drug zolimidine. rsc.org Other methods include iodine-catalyzed intermolecular oxidative cyclization of nitroalkenes with 2-aminopyridines using aqueous hydrogen peroxide as a green terminal oxidant. nih.gov

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has become an indispensable tool in modern organic synthesis, enabling the formation of complex molecules with high efficiency and selectivity. researchgate.net Various metals, including copper and palladium, have been employed to catalyze the formation of the imidazo[1,2-a]pyridine ring system. researchgate.netorganic-chemistry.org

Palladium catalysts are particularly renowned for their ability to mediate C-C and C-N bond-forming reactions. In the context of imidazo[1,2-a]pyridine synthesis, palladium catalysis has been utilized in intramolecular cyclization reactions involving C-H activation. rsc.org For example, a method was developed using imidazo[1,2-a]pyridine adducts that undergo an AgOAc-mediated, Pd-catalyzed intramolecular cyclization via a C-H activation strategy. rsc.org

Furthermore, palladium-catalyzed carbonylation has been used to functionalize the imidazo[1,2-a]pyridine core, for instance, by introducing a carboxamide moiety at the 6 or 8 position of iodo-substituted derivatives. researchgate.net Copper(I) and palladium(II) have also been shown to catalyze cyclizations that produce functionalized imidazo[1,2-a]pyridines from readily available starting materials under mild conditions. organic-chemistry.orgthieme-connect.com These catalyzed reactions can be orthogonal, yielding different functional groups on the final product; for example, copper(I) catalysis can yield carbonyl-functionalized products, while palladium(II) catalysis can lead to 3-vinylimidazo[1,2-a]pyridines. thieme-connect.com

Copper-Promoted Cascade Reactions

Copper catalysis has emerged as a powerful tool in the synthesis of imidazo[1,2-a]pyridines, enabling the construction of the bicyclic ring system through efficient cascade reactions. These processes often involve the formation of multiple carbon-nitrogen and carbon-carbon bonds in a single operation, offering high atom economy and procedural simplicity.

One notable copper-promoted approach involves a three-component reaction of 2-aminopyridines, sulfonyl azides, and terminal ynones. researchgate.net This method proceeds through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by a ring-cleavage process to form a highly reactive α-acyl-N-sulfonyl ketenimine intermediate without the need for a base. This intermediate then undergoes cyclization with the 2-aminopyridine to afford polysubstituted imidazo[1,2-a]pyridines in moderate to excellent yields.

Another strategy utilizes a copper(I)-catalyzed one-pot reaction between aminopyridines and nitroolefins, using air as a green oxidant. organic-chemistry.org This reaction is versatile and suitable for constructing a variety of imidazo[1,2-a]pyridines. The proposed mechanism involves a Michael addition, followed by the formation of a radical cation, hydrogen abstraction, and subsequent intramolecular nucleophilic addition. Optimization studies have identified CuBr as an effective catalyst and DMF as a suitable solvent, with reactions typically carried out at 80°C to achieve high yields. organic-chemistry.org

A copper(II)-mediated aerobic synthesis has also been developed, involving a cascade aminomethylation/cycloisomerization of alkynes. nih.gov This three-component reaction of benzaldehydes, 2-aminopyridines, and propiolate derivatives is catalyzed by Cu(OAc)₂ hydrate (B1144303) in the presence of air, providing functionalized imidazo[1,2-a]pyridines in excellent yields. Furthermore, a copper(II)-promoted tandem decarboxylative halogenation and oxidative diamination of 2-aminopyridines with alkynoic acids has been reported for the synthesis of 2-haloimidazo[1,2-a]pyridines. acs.org

CatalystReactantsOxidantSolventTemperatureYield (%)
Cu(I)2-aminopyridines, sulfonyl azides, terminal ynones---Moderate to Excellent
CuBrAminopyridines, nitroolefinsAirDMF80°CUp to 90%
Cu(OAc)₂·H₂OBenzaldehydes, 2-aminopyridines, propiolatesAir--Excellent
Cu(OTf)₂Ynamides, 2-aminopyridinesO₂CH₃CN60°C-
Iron-Catalyzed Oxidative Diamination

Iron catalysis provides a cost-effective and environmentally benign alternative for the synthesis of imidazo[1,2-a]pyridines. An iron-catalyzed oxidative diamination of nitroalkenes with 2-aminopyridines has been developed to produce 2-nitro-3-arylimidazo[1,2-a]pyridines with complete regioselectivity under mild, aerobic conditions. researchgate.net This methodology can also be applied to the direct synthesis of 2-nitroimidazo[1,2-a]pyridines from styrenes. The use of an inexpensive and abundant iron catalyst makes this a practical approach for the synthesis of these nitrogen-containing heterocycles.

Metal-Free Direct Synthesis Protocols

In the pursuit of more sustainable synthetic methods, several metal-free protocols for the direct synthesis of imidazo[1,2-a]pyridines have been established. These approaches avoid the use of potentially toxic and expensive metal catalysts, often relying on readily available reagents and environmentally friendly conditions.

One common metal-free strategy involves the condensation of 2-aminopyridines with α-halocarbonyl compounds. nih.gov This reaction typically proceeds via the initial alkylation of the endocyclic nitrogen atom of the 2-aminopyridine, followed by an intramolecular condensation. Catalyst-free versions of this reaction have been achieved using various eco-friendly techniques, such as performing the reaction at room temperature in a high-boiling solvent like DMF with a base like potassium carbonate. nih.gov

The Groebke–Blackburn–Bienaymé (GBB) three-component reaction, which involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, is a widely used protocol for synthesizing 2,3-disubstituted imidazo[1,2-a]pyridines. nih.gov While often metal-catalyzed, metal-free versions have been developed using various catalysts such as perchloric acid, iodine, and organic acids like trifluoroacetic acid. nih.govacs.org

Elemental sulfur has also been employed to promote the oxidative cyclization of 2-aminopyridines and aldehydes. rsc.org This metal- and base-free method assembles the imidazo[1,2-a]pyridine core in a highly atom-economical fashion through an oxidative annulation process. The reaction is compatible with both arylacetaldehydes and aliphatic aldehydes, delivering substituted imidazo[1,2-a]pyridines in excellent yields and is amenable to gram-scale synthesis.

Catalyst/PromoterReactantsKey Features
None (Base-mediated)2-aminopyridines, α-halocarbonylsRoom temperature, eco-friendly techniques.
Iodine, various acids2-aminopyridines, aldehydes, isocyanidesThree-component reaction, high diversity. nih.govacs.org
Elemental Sulfur2-aminopyridines, aldehydesMetal- and base-free, atom-economical, scalable. rsc.org

Advanced Synthetic Techniques and Green Chemistry Considerations

Microwave-Assisted Synthesis

Microwave irradiation has been widely adopted as a green chemistry tool to accelerate organic reactions, often leading to shorter reaction times, higher yields, and improved purity of products compared to conventional heating methods. In the synthesis of imidazo[1,2-a]pyridines, microwave assistance has been successfully applied to various reaction types.

The condensation of phenacyl bromides with 2-aminopyridines can be significantly expedited using microwave heating. derpharmachemica.comsci-hub.se For instance, a facile microwave-assisted reaction catalyzed by an ionic liquid under solvent-free conditions can produce imidazo[1,2-a]pyridines in good yields with reaction times as short as 30 seconds. derpharmachemica.com This method demonstrates high efficiency and tolerance for a variety of functional groups on the phenacyl bromide and 2-aminopyridine starting materials.

Microwave assistance has also been effectively coupled with multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, to rapidly generate libraries of 3-aminoimidazo[1,2-a]pyridines. nih.govmdpi.com In one example, a fluorous-tagged benzaldehyde (B42025) was reacted with a 2-aminopyridine and an isocyanide under microwave irradiation at 150°C for 10 minutes, demonstrating the compatibility of microwave heating with specialized purification techniques. nih.gov

Reaction TypeCatalyst/ConditionsReaction TimeYield (%)
CondensationIonic liquid, solvent-free30 secondsGood
CondensationNaHCO₃, Methanol1 minute24-99%
Groebke–Blackburn–BienayméSc(OTf)₃, DCM/MeOH10 minutes-
Groebke–Blackburn–Bienaymé/CuAACNH₄Cl, then CuSO₄·5H₂O, Sodium ascorbate30 minutes (GBB step)82-91% (overall)

Solid-Phase Synthesis Methodologies

Solid-phase synthesis offers a powerful platform for the generation of libraries of compounds for high-throughput screening. This methodology has been successfully applied to the synthesis of imidazo[1,2-a]pyridine derivatives.

A versatile method for the solid-phase synthesis of imidazo[1,2-a]pyridine-8-carboxamides has been developed. nih.gov In this approach, a polymer-bound 2-aminonicotinate is treated with various α-haloketones to form the imidazo[1,2-a]pyridine core on the solid support. Subsequent halogenation at the 3-position can be performed, and the final products are cleaved from the resin by treatment with an excess of a primary or secondary amine. This strategy allows for the creation of a diverse library of imidazo[1,2-a]pyridine-8-carboxamides by varying the α-haloketone and the amine used for cleavage.

Ultrasound-Assisted C-H Functionalization

Ultrasound irradiation is another green chemistry technique that can enhance reaction rates and efficiencies through the phenomenon of acoustic cavitation. This has been applied to the C-H functionalization of imidazo[1,2-a]pyridines.

A metal-free and environmentally friendly method for the regioselective iodination of imidazo[1,2-a]pyridines at the C3 position has been developed using ultrasound acceleration. acs.orgnih.gov This reaction proceeds in a green alcohol solvent in the presence of tert-butyl hydroperoxide. Compared to conventional heating, the use of ultrasound significantly improves the reaction efficiency and rate, while maximizing iodine atom economy.

Furthermore, an ultrasound-assisted protocol for the synthesis of imidazo[1,2-a]pyridines through the C-H functionalization of ketones has been reported. researchgate.netorganic-chemistry.org This method utilizes a KI/tert-butyl hydroperoxide catalytic system in water, a green solvent. The reaction is metal-free, base-free, and proceeds under mild conditions with broad functional-group compatibility, affording excellent yields in very short reaction times, as low as 4 minutes. organic-chemistry.org

Reaction TypeReagentsSolventReaction TimeYield (%)
C3-IodinationI₂, TBHPGreen alcohol-Good to Excellent
Synthesis from Ketones2-aminopyridines, aryl methyl ketones, KI, TBHPWater4 minutesUp to 97%

Photoredox and Photocatalytic Approaches

Visible-light photoredox catalysis has emerged as a powerful and green strategy for the synthesis and functionalization of imidazo[1,2-a]pyridines, offering mild reaction conditions and high efficiency. nih.govresearchgate.net These methods often utilize inexpensive organic dyes or metal complexes as photocatalysts to initiate radical-based transformations, enabling C-H functionalization at various positions of the imidazo[1,2-a]pyridine core. rsc.org

Key research findings in this area include:

C3-Formylation: The Hajra research group developed a regioselective C3-formylation of imidazo[1,2-a]pyridines using rose bengal as an organic photoredox catalyst, with KI as an additive and TMEDA serving as the formylating agent. This method is compatible with a range of substrates, including those with electron-donating, electron-withdrawing, or halogen substituents, achieving yields up to 95%. nih.gov

C3-Trifluoromethylation: Visible-light-mediated, metal-free C3-H trifluoromethylation has been achieved using an acridinium (B8443388) derivative as the photocatalyst and Langlois' reagent (CF₃SO₂Na) as the trifluoromethyl source. nih.gov This protocol demonstrates broad compatibility with various substituted imidazo[1,2-a]pyridines, providing yields up to 84%. nih.gov Another approach employed anthraquinone-2-carboxylic acid as the photocatalyst for the C3-trifluoromethylation of zolpidem, an antiulcer drug, resulting in a 55% yield. nih.gov

C3-Alkylation: Organic photoredox catalysis using eosin (B541160) Y has been successfully applied to the C-H alkylation of the aryl part of the imidazopyridine platform, with N-hydroxyphthalimide esters acting as the alkylating reagents, achieving yields up to 86%. nih.gov

C-S Bond Formation: Hajra's group also reported a visible-light-mediated C3 thiocyanation using eosin Y as the photoredox catalyst and NH₄SCN in an ambient air atmosphere. mdpi.com This method was effective for a variety of 2-aryl imidazo[1,2-a]pyridines, with yields ranging from 67–93%. mdpi.com

Phosphorylation: A visible-light-induced phosphorylation of imidazo[1,2-a]pyridines with phosphine (B1218219) oxides was developed using rhodamine B as the photocatalyst at room temperature, providing a wide range of products in 43–93% yields. mdpi.com

These photocatalytic methods represent a significant advancement, allowing for the introduction of diverse functional groups onto the imidazo[1,2-a]pyridine scaffold under environmentally friendly conditions. nih.gov

Table 1: Examples of Photocatalytic Functionalization of Imidazo[1,2-a]pyridines

Functionalization Photocatalyst Reagents Position Yield Range
Trifluoromethylation Acridinium derivative CF₃SO₂Na C3 Up to 84% nih.gov
Formylation Rose Bengal TMEDA, KI C3 Up to 95% nih.gov
Aryl Alkylation Eosin Y N-hydroxyphthalimide esters Aryl part Up to 86% nih.gov
Thiocyanation Eosin Y NH₄SCN C3 67–93% mdpi.com

Solvent-Free and Eco-Friendly Reaction Conditions

In alignment with the principles of green chemistry, significant efforts have been directed towards developing solvent-free and eco-friendly synthetic routes to imidazo[1,2-a]pyridines. nih.govscispace.com These methods aim to reduce waste, avoid hazardous organic solvents, and improve energy efficiency.

Notable eco-friendly and solvent-free approaches include:

Catalyst- and Solvent-Free Synthesis: A highly efficient and facile method involves the condensation of 2-aminopyridines with α-haloketones under neat (solvent-free) conditions, without the need for a catalyst. scielo.brresearchgate.net This approach provides good to excellent yields of imidazo[1,2-a]pyridine derivatives. scielo.brresearchgate.net

Microwave-Assisted Solvent-Free Reactions: The use of microwave irradiation in solvent-free reactions of aminopyridines and α-bromo-β-keto esters enables the rapid synthesis of highly substituted imidazo[1,2-a]pyridines. organic-chemistry.org

Aqueous Micellar Media: An environmentally sustainable method utilizes a Cu(II)–ascorbate catalyst for a domino A³-coupling reaction in an aqueous solution of sodium dodecyl sulfate (B86663) (SDS), which forms micelles. acs.org This "in water" approach produces a variety of imidazo[1,2-a]pyridines in good yields at a mild temperature of 50 °C. acs.org

Ultrasound-Assisted Synthesis in Water: An ultrasound-assisted C-H functionalization of ketones using a KI/tert-butyl hydroperoxide catalytic system in water allows for the synthesis of imidazo[1,2-a]pyridines under mild, metal-free, and base-free conditions. organic-chemistry.org

Green Catalysts: Ammonium chloride, a nonvolatile and green catalyst, has been used in ethanol for the synthesis of imidazo[1,2-a]pyridine derivatives at room temperature or with gentle heating. nih.govacs.org Another approach uses thiamine (B1217682) hydrochloride, a nontoxic and biodegradable catalyst, in a solventless method. nih.govacs.org

These methodologies demonstrate a commitment to sustainable chemistry by minimizing environmental impact while efficiently producing valuable heterocyclic compounds. scispace.comrsc.org

Table 2: Comparison of Eco-Friendly Synthetic Conditions for Imidazo[1,2-a]pyridines

Method Catalyst Solvent Key Features
Neat Condensation None None Catalyst- and solvent-free, high efficiency. scielo.brresearchgate.net
Microwave-Assisted None None Rapid reaction times. organic-chemistry.org
A³-Coupling Cu(II)–ascorbate Water (SDS micelles) Mild temperature (50 °C), low environmental factor. acs.org
Ultrasound-Assisted KI/tert-butyl hydroperoxide Water Metal-free, base-free. organic-chemistry.org

Regioselective Functionalization and Derivatization of Imidazo[1,2-a]pyridines

The biological activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the substitution pattern on the heterocyclic core. Therefore, the development of regioselective functionalization reactions is crucial for creating diverse and potent molecules for drug discovery. nih.gov

Strategies for Bromination at Specific Positions

Halogenated imidazo[1,2-a]pyridines, particularly bromo-derivatives, are valuable synthetic intermediates for further elaboration via cross-coupling reactions. nih.gov Several methods have been developed for the regioselective bromination of the imidazo[1,2-a]pyridine scaffold, often targeting the electron-rich C3 position.

Transition-Metal-Free Bromination: An efficient, transition-metal-free method for the regioselective C-H bromination of imidazo[1,2-a]pyridines has been developed using sodium bromite (B1237846) (NaBrO₂) as the bromine source. nih.govrsc.org The reaction proceeds in DMF at 60 °C in the presence of acetic acid, affording 3-bromo-imidazo[1,2-a]pyridines in good yields (70–88%). nih.gov This method exhibits excellent regioselectivity, even for 2-unsubstituted imidazo[1,2-a]pyridines. nih.gov

Base-Promoted Bromination: Another effective strategy employs carbon tetrabromide (CBr₄) as the bromine source in a reaction promoted by sodium hydroxide (B78521) (NaOH). benthamdirect.com This approach also provides high efficiency and regioselectivity for the synthesis of C3-brominated imidazo[1,2-a]pyridines. benthamdirect.com

These methods provide reliable access to 3-bromo-imidazo[1,2-a]pyridines, which are key building blocks for more complex derivatives. nih.govresearchgate.net

Amine Functionalization via Coupling Reactions

The introduction of an amine group, particularly at the C2 or C3 position, is a key step in the synthesis of many biologically active imidazo[1,2-a]pyridines, including 8-Bromoimidazo[1,2-a]pyridin-2-amine (B1449743). Multicomponent reactions (MCRs) are particularly powerful for this purpose.

Groebke–Blackburn–Bienaymé Reaction (GBBR): This three-component reaction involving a 2-aminopyridine, an aldehyde, and an isonitrile is one of the most efficient and widely used methods for synthesizing 3-aminoimidazo[1,2-a]pyridines. bio-conferences.org The reaction is often catalyzed by acids like scandium triflate and provides a streamlined approach to complex amine-functionalized scaffolds. bio-conferences.org

Copper-Catalyzed Three-Component Coupling: A copper-catalyzed three-component reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne provides an efficient route to various imidazo[1,2-a]pyridine derivatives. bio-conferences.org

C-H/N-H Cross-Coupling: Direct amination at the C3 position can be achieved through C-H/N-H cross-coupling reactions with azoles and other N-nucleophiles, representing an atom-economical approach to C-N bond formation. researchgate.net

These coupling reactions provide direct and modular access to amino-functionalized imidazo[1,2-a]pyridines, which are crucial for exploring structure-activity relationships in drug discovery programs. nih.gov

Post-Synthetic Modifications of Halogenated Imidazo[1,2-a]pyridine Scaffolds

Halogenated imidazo[1,2-a]pyridines serve as versatile platforms for introducing further molecular diversity through post-synthetic modifications, primarily via transition-metal-catalyzed cross-coupling reactions. beilstein-journals.org The bromine atom at positions like C3, C6, or C8 acts as a synthetic handle for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki–Miyaura Reactions: 3-Bromo-imidazo[1,2-a]pyridines are readily transformed into 3-aryl derivatives through palladium-catalyzed Suzuki–Miyaura cross-coupling reactions. nih.govresearchgate.net This demonstrates the synthetic utility of the halogenated intermediates in creating more complex π-systems. nih.gov

Mizoroki–Heck Reaction: The functionalization of bromo-imidazo[1,2-a]pyridine rings can be achieved via the microwave-assisted Mizoroki–Heck reaction. beilstein-journals.org This palladium-catalyzed reaction enables the efficient late-stage modification of complex molecules, such as those containing a phosphoryl group, allowing for the rapid generation of compound libraries from a common halogenated precursor. beilstein-journals.org

These post-synthetic modifications are essential for expanding the chemical space around the imidazo[1,2-a]pyridine core, enabling the fine-tuning of pharmacological properties. beilstein-journals.org

Chemical Reactivity and Transformation Pathways of 8 Bromoimidazo 1,2 a Pyridin 2 Amine Hcl Derivatives

Reactivity Profile of the Imidazo[1,2-a]pyridine (B132010) Core

The imidazo[1,2-a]pyridine system is an aromatic, electron-rich heterocycle containing a bridgehead nitrogen atom. This structure is an aza-analogue of indole (B1671886) and is found in numerous biologically active compounds. acs.org The reactivity of the core is dominated by electrophilic substitution, with the electron distribution favoring attack at specific positions.

Theoretical calculations and extensive experimental evidence have established that the C-3 position of the imidazole (B134444) ring is the most nucleophilic and thus the most susceptible to electrophilic attack. rsc.org This regioselectivity is attributed to the stability of the resulting cationic intermediate (Wheland intermediate), where the positive charge is effectively delocalized without disrupting the aromaticity of the pyridine (B92270) ring. Common electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation preferentially occur at this site. For instance, the FeBr₃-catalyzed reaction of 2-arylimidazo[1,2-a]pyridines with aromatic aldehydes under aerobic conditions leads to C-3 aroylation. rsc.org

If the C-3 position is already substituted, electrophilic attack can be directed to the pyridine ring, typically at the C-5 position. The reactivity of the pyridine portion of the bicycle is generally lower towards electrophiles compared to the imidazole ring.

The core can also undergo functionalization through radical reactions, which provides an alternative pathway for introducing substituents. rsc.org Furthermore, the development of C-H functionalization methodologies has enabled the direct introduction of various groups at multiple positions of the imidazo[1,2-a]pyridine scaffold, often with high regioselectivity.

Reaction TypeReagent/CatalystPosition of FunctionalizationReference
Friedel-Crafts Acylation Acyl chloride / Lewis AcidC-3 acs.orgacs.org
Aerobic Oxidation/Aroylation ArCHO / FeBr₃C-3 rsc.org
Halogenation N-halosuccinimide (NBS, NIS)C-3 nih.gov
Allylation Allylic alcohol / I₂ (catalyst)C-3 organic-chemistry.org
Iodination Allylic alcohol / I₂ (reagent)C-3 organic-chemistry.org

A summary of selected electrophilic functionalization reactions on the imidazo[1,2-a]pyridine core.

Influence of the Bromine Substituent at the 8-Position on Reactivity

The presence of a bromine atom at the C-8 position of the pyridine ring significantly enhances the synthetic versatility of the imidazo[1,2-a]pyridine scaffold. While the electron-withdrawing inductive effect of the bromine slightly deactivates the pyridine ring towards electrophilic substitution, its primary role is to serve as a versatile synthetic handle for cross-coupling reactions.

The carbon-bromine bond at an aromatic position is an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. Key examples include:

Suzuki-Miyaura Coupling : The reaction of the 8-bromo derivative with an organoboron species (boronic acid or ester) in the presence of a palladium catalyst and a base allows for the introduction of aryl, heteroaryl, or alkyl groups at the C-8 position. wikipedia.orgorganic-chemistry.org This reaction is widely used for the synthesis of biaryl compounds. nih.gov

Buchwald-Hartwig Amination : This palladium-catalyzed reaction enables the coupling of the 8-bromo derivative with primary or secondary amines to form a new C-N bond. wikipedia.orgorganic-chemistry.org This provides a direct route to 8-amino-substituted imidazo[1,2-a]pyridines, which are otherwise challenging to synthesize.

Sonogashira Coupling : This reaction couples the 8-bromo derivative with a terminal alkyne, providing access to 8-alkynyl-substituted systems.

Heck Coupling : The introduction of alkenyl groups at the C-8 position can be achieved through coupling with alkenes.

The reactivity of halogens on the imidazo[1,2-a]pyridine core has been demonstrated in the synthesis of complex ligands, where sequential palladium-catalyzed phosphination and Suzuki reactions on di-halogenated substrates are employed to build molecular architecture. nih.gov The 8-bromo substituent thus transforms the scaffold into a building block for the construction of more complex, polyfunctional molecules.

Amine Group Reactivity at the 2-Position

The 2-amino group in 8-bromoimidazo[1,2-a]pyridin-2-amine (B1449743) is an important functional group, yet its reactivity is influenced by the electronic properties of the entire heterocyclic system. As a typical aromatic amine, it is expected to undergo reactions such as acylation, alkylation, sulfonylation, and diazotization. However, the high nucleophilicity of the C-3 position of the imidazo[1,2-a]pyridine core presents a site of competing reactivity.

Research has shown that in reactions with electrophiles, the imidazo[1,2-a]pyridine ring itself can be more reactive than the exocyclic amino group. A key study demonstrated the selective C-acylation of 2-aminoimidazo[1,2-a]pyridine at the C-3 position, highlighting the potent nucleophilic character of the ring. acs.orgacs.org This suggests that direct functionalization of the 2-amino group may require careful selection of reaction conditions or the use of protecting groups to prevent undesired side reactions at C-3.

For instance, in palladium-catalyzed cross-coupling reactions, the labile N-H protons of a primary amine can sometimes interfere with the catalytic cycle. nih.gov In such cases, protection of the amine as an acetamide (B32628) or other suitable derivative can lead to more efficient coupling. nih.gov Subsequent deprotection would then reveal the functionalized 2-amino group. Therefore, while the 2-amino group provides a point for diversification, its synthetic manipulation must account for the inherent reactivity of the heterocyclic core.

Mechanistic Investigations of Reaction Pathways

The diverse transformations of imidazo[1,2-a]pyridine derivatives proceed through a variety of reactive intermediates. In many of the most powerful synthetic methods for constructing the core, the initial step involves the condensation of a 2-aminopyridine (B139424) with a carbonyl compound to form an imine or a protonated iminium ion. rsc.orgacs.org This electrophilic intermediate is central to subsequent bond-forming events.

In the widely used Groebke-Blackburn-Bienaymé (GBB) three-component reaction, the iminium ion is attacked by an isocyanide. nih.gov This attack generates a highly reactive nitrilium ion intermediate, which is poised for intramolecular cyclization. acs.orgresearchgate.net Alternative mechanisms for multicomponent reactions propose the formation of imine ions activated by a Lewis acid catalyst, such as iodine, which facilitates the nucleophilic addition of other components. rsc.org

Radical intermediates also play a significant role in the functionalization of the imidazo[1,2-a]pyridine ring. rsc.org Methods involving photoredox catalysis or chemical oxidants can generate radical species that add to the electron-rich heterocycle, enabling C-H functionalization pathways that are complementary to traditional electrophilic substitutions. acs.org

The formation of the fused bicyclic system is fundamentally a cyclization reaction. In the classic Tschitschibabin synthesis, the process begins with the SN2 reaction of a 2-aminopyridine with an α-haloketone. The pyridine nitrogen acts as the nucleophile, forming a pyridinium (B92312) salt intermediate. Subsequent intramolecular condensation between the exocyclic amino group and the ketone, followed by dehydration, leads to the aromatic imidazo[1,2-a]pyridine product. bio-conferences.org

In other synthetic routes, intramolecular cyclization occurs after an initial intermolecular reaction. For example, a Michael addition of 2-aminopyridine to an activated alkene can be followed by an intramolecular cyclization of the pyridine endocyclic nitrogen onto another electrophilic center in the molecule. acs.org The final step in these sequences is typically an elimination or oxidation event that leads to aromatization, providing the thermodynamic driving force for the reaction. This final aromatization step often involves the loss of a small molecule like water or, in some cases, nitrous acid (HNO₂). acs.org

Reaction Name/TypeKey Intermediate(s)Cyclization/Aromatization StepReference
Tschitschibabin Reaction Pyridinium saltIntramolecular condensation of exocyclic amine onto ketone, followed by dehydration. bio-conferences.org
Groebke-Blackburn-Bienaymé Imine, Nitrilium ionIntramolecular attack of pyridine nitrogen onto nitrilium carbon, followed by tautomerism. acs.orgresearchgate.net
Michael Addition Cascade Michael adductIntramolecular Michael addition of endocyclic pyridine nitrogen, followed by elimination of HNO₂. acs.org

A summary of key mechanistic steps in the formation of the imidazo[1,2-a]pyridine core.

Pericyclic reactions, which involve a concerted reorganization of electrons through a single cyclic transition state, are relevant to some transformations of imidazo[1,2-a]pyridines. The Groebke-Blackburn-Bienaymé reaction, for instance, is often described as involving a formal, non-concerted [4+1] cycloaddition of the isocyanide to the imine intermediate. rsc.orgscielo.br

Furthermore, the principles of orbital overlap that govern the feasibility of ring-forming reactions, articulated in Baldwin's Rules, are critical for understanding intramolecular cyclization pathways. wikipedia.orglibretexts.org These rules classify ring closures based on the ring size (n), whether the breaking bond is inside (endo) or outside (exo) the newly formed ring, and the geometry of the electrophilic carbon being attacked (tet, trig, or dig). wikipedia.orglibretexts.org

A pertinent example is found in a synthesis of imidazo[1,2-a]pyridines involving the intramolecular Michael addition of the pyridine endocyclic nitrogen. This key cyclization step is classified as a 5-exo-trig reaction. acs.org According to Baldwin's rules, 5-exo-trig cyclizations are stereoelectronically favored because the trajectory of the attacking nucleophile allows for optimal orbital overlap with the π* orbital of the trigonal (sp²) center without introducing excessive ring strain. libretexts.orgvanderbilt.edu In contrast, the corresponding 5-endo-trig closure is disfavored. libretexts.org This analysis explains the observed regioselectivity and the facility of the ring-forming step in this and many related syntheses of five-membered heterocyclic rings.

Mannich-Type Reaction Mechanisms

The Mannich reaction is a cornerstone of organic chemistry, a three-component condensation that results in the aminoalkylation of an acidic proton located alpha to a carbonyl group. wikipedia.orgbyjus.com The reaction typically involves an aldehyde (often formaldehyde), a primary or secondary amine, and a compound containing an enolizable carbonyl group. adichemistry.com The core process begins with the formation of an electrophilic iminium ion from the amine and aldehyde, which is subsequently attacked by the enol form of the carbonyl compound. wikipedia.orgbyjus.com

In the context of imidazo[1,2-a]pyridine derivatives, the heterocyclic ring itself can act as the nucleophilic component, bypassing the need for a traditional enolizable carbonyl compound. The electron-rich nature of the imidazo[1,2-a]pyridine system, particularly at the C3 position, facilitates electrophilic substitution. This reactivity allows for the direct introduction of aminomethyl groups onto the heterocyclic core, a transformation of significant interest in medicinal chemistry due to the prevalence of the Mannich base structural motif in pharmacologically active molecules.

The general mechanism for the Mannich reaction on an imidazo[1,2-a]pyridine scaffold proceeds via two main steps:

Formation of the Eschenmoser's salt analogue (iminium ion): A secondary amine reacts with an aldehyde, such as formaldehyde, under acidic conditions to form a highly electrophilic iminium ion. byjus.comadichemistry.com

Nucleophilic Attack: The C3 position of the imidazo[1,2-a]pyridine ring acts as a nucleophile, attacking the carbon of the iminium ion. This step results in the formation of a C-C bond and the introduction of an aminomethyl substituent at the C3 position.

Recent research has explored novel variations of this reaction. One such development is a multicomponent cross-dehydrogenative coupling that achieves C3-aminomethylation of imidazopyridines. nih.gov This method is described as an "abnormal Mannich-type" reaction and offers an environmentally benign protocol for synthesizing and derivatizing these compounds. nih.govresearchgate.net

Another efficient approach involves a one-pot, three-component reaction catalyzed by Ytterbium(III) triflate (Yb(OTf)₃). researchgate.net In this process, an imidazo[1,2-a]pyridine, an aldehyde, and an amide react to furnish 1-amidomethyl-imidazo[1,2-a]pyridines in good to excellent yields. researchgate.net The product distribution in these reactions can be influenced by the specific nature of the imidazo[1,2-a]pyridine substrate and the aldehyde used. researchgate.net

The following table details the results from a study on the Yb(OTf)₃-catalyzed Mannich-type reaction, showcasing the synthesis of various 3-substituted imidazo[1,2-a]pyridines.

Table 1: Yb(OTf)₃-Catalyzed Three-Component Synthesis of 1-Amidomethyl-imidazo[1,2-a]pyridines Data sourced from a study on Yb(OTf)₃-catalyzed Mannich reactions of imidazo[1,2-a]pyridines. researchgate.net

EntryImidazo[1,2-a]pyridineAldehydeAmideProductYield (%)
1Imidazo[1,2-a]pyridineBenzaldehyde (B42025)AcetamideN-((Imidazo[1,2-a]pyridin-3-yl)(phenyl)methyl)acetamide74%
2Imidazo[1,2-a]pyridine4-ChlorobenzaldehydeAcetamideN-((4-Chlorophenyl)(imidazo[1,2-a]pyridin-3-yl)methyl)acetamide71%
3Imidazo[1,2-a]pyridine4-MethylbenzaldehydeAcetamideN-((Imidazo[1,2-a]pyridin-3-yl)(p-tolyl)methyl)acetamide69%
4Imidazo[1,2-a]pyridine4-MethoxybenzaldehydeAcetamideN-((Imidazo[1,2-a]pyridin-3-yl)(4-methoxyphenyl)methyl)acetamide65%
52-Methylimidazo[1,2-a]pyridineBenzaldehydeAcetamideN-(((2-Methylimidazo[1,2-a]pyridin-3-yl))(phenyl)methyl)acetamide62%

These findings demonstrate the versatility of the Mannich-type reaction for the functionalization of the imidazo[1,2-a]pyridine core, providing efficient pathways to structurally diverse derivatives.

Structure Activity Relationship Sar Studies of Imidazo 1,2 a Pyridine Derivatives

Elucidation of Key Structural Determinants for Biological Activity

The imidazo[1,2-a]pyridine (B132010) scaffold is a fused bicyclic system consisting of an imidazole (B134444) ring fused to a pyridine (B92270) ring. This arrangement confers a rigid, planar structure with a unique distribution of nitrogen atoms that are crucial for interacting with biological targets. rjraap.comresearchgate.net The scaffold's aromatic nature and the presence of nitrogen atoms allow for various non-covalent interactions, including hydrogen bonding, pi-pi stacking, and van der Waals forces, which are fundamental to its broad spectrum of biological activities. researchgate.net These activities range from anticancer and anti-inflammatory to antiviral and anthelmintic properties. nih.govrjraap.com The versatility of this core structure allows for functionalization at multiple positions, enabling the fine-tuning of its pharmacological profile. rsc.org Systematic structural optimization and modification of this scaffold have been key strategies in the development of potent and selective therapeutic agents. nih.gov

Impact of Substitution Patterns on Modulatory Effects

The biological activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on the bicyclic ring.

Modifications at the 2-, 3-, 6-, and 8-positions of the imidazo[1,2-a]pyridine ring have been shown to significantly influence the compound's potency and selectivity.

Position 2: The antiviral activity of these derivatives is strongly influenced by the nature of the substituent at the C-2 position. nih.gov In studies targeting PI3Kα, various amine groups were explored at this position, revealing that pyrrolidine and morpholino-containing groups could yield moderate to excellent inhibitory rates. nih.gov

Position 3: Functionalization at the C-3 position is a common strategy. For instance, the introduction of an alkylated group via aza-Friedel–Crafts reaction has been explored to synthesize new derivatives. mdpi.com In other studies, the installation of a thiophenyl group on the pyridine ring, rather than the imidazole C-3 position, was found to be critical for improving in vivo anthelmintic potency. researchgate.net

Position 6: The addition of a chlorine atom at the 6-position has been used to modulate the antifungal properties of certain derivatives. scirp.org In the development of proteasome inhibitors, a 6-morpholino substituent was found to increase both potency and metabolic stability. dundee.ac.uk

Position 8: This position is critical for interaction with various enzymes. In the design of PI3Kα inhibitors, modifications at the 8-position were a primary focus. Attaching a pyridinesulfonamide group at this position was found to project into an affinity binding pocket, forming a hydrogen bond with Lys802 and enhancing potency. nih.gov

The following table summarizes the impact of various substituents on PI3Kα inhibitory activity, demonstrating the sensitivity of the scaffold to modifications at these key positions.

CompoundR1 (Position 2)Ar (Position 8)% Inhibition at 10 µM
15 -CH34-fluorophenyl31.9 ± 2.9
16 -CH33-fluorophenyl38.2 ± 3.6
17 -CH32-fluorophenyl14.1
18 -CH34-aminocarbonylphenyl44.5
19 -CH34-sulfonamidophenyl58.8
20 -CH33-pyridinyl<10
35 4-methylpiperidine4-(pyridin-3-ylsulfonamido)phenyl90.1
36 morpholine4-(pyridin-3-ylsulfonamido)phenyl70.9
37 pyrrolidine4-(pyridin-3-ylsulfonamido)phenyl90.1

Data adapted from a study on 2, 6, 8-substituted Imidazopyridine derivatives as PI3Kα inhibitors. nih.gov

In the specific case of 8-Bromoimidazo[1,2-a]pyridin-2-amine (B1449743), the substituents at the C-8 and C-2 positions are defining features.

The bromine atom at the 8-position significantly influences the molecule's electronic properties and its ability to interact with target proteins. Halogens like bromine are electron-withdrawing and can form halogen bonds, which are specific non-covalent interactions that can contribute to binding affinity. The presence of a bromine atom at the ortho position of an attached aromatic ring has been shown to be essential for good phytotoxic profiles in some derivatives. acs.org However, in other contexts, pyridine derivatives with halogen atoms have exhibited lower antiproliferative activity. mdpi.com The specific impact of the 8-bromo substitution is therefore highly dependent on the biological target.

The amine group at the 2-position is a critical hydrogen-bonding moiety. Primary amine groups can act as both hydrogen bond donors and acceptors, facilitating strong interactions with amino acid residues in a protein's active site. nih.gov In studies of related compounds, the replacement of a hydroxyl group with an amino function resulted in a decrease in antifungal potency, indicating the specific role of the hydrogen-bonding group in that interaction. scirp.org The ability of the 2-amine group to form N–H···N hydrogen bonds is a key factor in the formation of stable ligand-receptor complexes. nih.gov

Computational and Experimental Approaches in SAR Investigations

A combination of computational and experimental techniques is employed to explore the SAR of imidazo[1,2-a]pyridine derivatives.

Computational Approaches:

Molecular Docking: This method is widely used to predict the binding modes and affinities of these compounds with their protein targets. nih.govnih.gov It helps visualize how different substituents orient themselves within a binding pocket, guiding the design of more potent molecules.

Density Functional Theory (DFT): DFT methods are used to calculate molecular properties such as the energy of Frontier Molecular Orbitals (FMO) and the Molecular Electrostatic Potential (MEP), providing insights into the reactivity and interaction points of the molecules. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM): This approach analyzes the electron density to characterize chemical bonds and non-covalent interactions, helping to understand the nature of the forces driving ligand-receptor binding. nih.gov

Experimental Approaches:

X-ray Crystallography: This technique provides the precise three-dimensional structure of a compound or a ligand-protein complex. For example, X-ray analysis of a 2-substituted imidazo[1,2-a]pyridine derivative was used to determine its conformation, which is crucial for understanding its biological activity. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are routinely used to confirm the chemical structure of newly synthesized derivatives, ensuring that the intended modifications were successful. nih.gov

Scaffold Hopping and Fragment-Growing Strategies in Lead Optimization

To improve the properties of lead compounds, medicinal chemists often employ strategies like scaffold hopping and fragment-growing.

Scaffold Hopping: This strategy involves replacing the core imidazo[1,2-a]pyridine structure with a different, isosteric scaffold that maintains the essential three-dimensional arrangement of key functional groups. This can lead to new compounds with improved properties, such as better metabolic stability or novel intellectual property. For instance, researchers have explored replacing the imidazo[1,2-a]pyridine moiety with a 3-nitroimidazo[1,2-b]pyridazine scaffold to develop new antikinetoplastid agents. researchgate.net In another example, a 2-phenylimidazo[1,2-a]pyrimidine was used as a starting point, and the scaffold was systematically modified to enhance potency and solubility. dundee.ac.uk

Fragment-Growing: This approach involves starting with a small molecular fragment that binds to the target and then systematically "growing" the molecule by adding new chemical groups to improve affinity and selectivity. This is often part of a systematic structural optimization process where different positions on the imidazo[1,2-a]pyridine ring are explored to enhance interactions with the target protein. nih.gov This can also involve hybridization, where features of known active compounds are combined into the imidazo[1,2-a]pyridine framework. researchgate.net

Computational Chemistry and Theoretical Investigations of Imidazo 1,2 a Pyridin 2 Amine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods elucidate electron distribution, molecular geometry, and chemical reactivity, providing a basis for understanding and predicting the behavior of compounds like 8-Bromoimidazo[1,2-a]pyridin-2-amine (B1449743) HCl.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of imidazo[1,2-a]pyridine (B132010) derivatives due to its balance of computational cost and accuracy. Researchers commonly employ functionals like B3LYP with basis sets such as 6-31+G(d,p) or 6–31G(d,p) to optimize molecular geometries and calculate various electronic properties.

DFT studies on imidazo[1,2-a]pyridine N-acylhydrazone derivatives have been used to investigate their stability and reactivity. These calculations help determine key quantum chemical parameters, including the energies of the frontier molecular orbitals (HOMO and LUMO), the energy gap (Δε), chemical hardness (η), and softness (S). For instance, a larger HOMO-LUMO energy gap is indicative of higher kinetic stability and lower chemical reactivity, a crucial parameter in drug design. In one such study, the compound designated 9e was identified as having the highest stability due to its low HOMO energy, high LUMO energy, and consequently, the largest energy gap.

Furthermore, DFT is utilized to explore the reaction mechanisms and tautomeric forms of imidazo[1,2-a]pyridine-based dyes, providing insights into their optimized geometries and electronic absorption spectra, which are then correlated with experimental data.

The analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding chemical reactivity. The HOMO energy relates to a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. For imidazo[1,2-a]pyridine systems, the distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attacks.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecular surface. These maps are invaluable for identifying regions of positive (electrophilic) and negative (nucleophilic) potential. In studies of imidazo[1,2-a]pyridine N-acylhydrazone derivatives, MEP analysis has shown that the nitrogen atoms of the pyridine (B92270) and imidazole (B134444) rings, along with oxygen or sulfur atoms in substituents, typically represent the most negative (red) regions, making them susceptible to electrophilic attack. Conversely, hydrogen atoms attached to the heterocyclic rings often show positive (blue) potential. This information is crucial for predicting non-covalent interactions, such as hydrogen bonding, which are vital for ligand-receptor binding.

Molecular Modeling and Simulation Approaches

While quantum mechanics is ideal for understanding electronic properties, molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with biological macromolecules, such as proteins and nucleic acids.

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In the context of imidazo[1,2-a]pyridine derivatives, MD simulations are frequently performed to assess the stability of a ligand-protein complex predicted by molecular docking.

For example, after docking imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues into the active site of the pantothenate synthetase enzyme from Mycobacterium tuberculosis, MD simulations were run to validate the stability of the binding pose. The root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation time (e.g., 1.2 nanoseconds) is monitored. A stable RMSD value for both the ligand and the protein suggests that the docking pose is reliable and that the ligand remains securely bound within the active site. Similarly, MD simulations have confirmed the stable interactions of other imidazo[1,2-a]pyridine derivatives with their respective biological targets.

Molecular docking is a widely used computational technique to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is instrumental in structure-based drug design for identifying potential drug candidates and elucidating their mechanism of action at the molecular level. Imidazo[1,2-a]pyridine derivatives have been extensively studied using this approach against a variety of biological targets.

Key findings from various docking studies include:

Antimycobacterial Agents : Derivatives have been docked against pantothenate synthetase (PDB ID: 3IVX) to explore their potential as anti-tuberculosis agents. The docking scores (e.g., XP Gscore) help quantify the binding affinity, with more negative scores indicating stronger binding.

Anticancer Agents : The imidazo[1,2-a]pyridine scaffold has been docked into the active sites of numerous cancer-related proteins. These include Cyclooxygenase-2 (COX-2), Microtubule Affinity Regulating Kinase 4 (MARK4), and human leukotriene A4 hydrolase (LTA4H, PDB: 3U9W). In a study targeting LTA4H, a synthesized hybrid compound (HB7) showed a strong binding affinity with a docking score of -11.237 kcal/mol.

Urease Inhibition : To understand their potential as urease inhibitors, imidazole-fused-pyridine derivatives were docked into the active site of the urease enzyme, showing good correlation with in vitro inhibitory activity.

These studies consistently demonstrate that the imidazo[1,2-a]pyridine core can be effectively accommodated in the binding pockets of diverse enzymes, forming key interactions (e.g., hydrogen bonds, pi-cation interactions) with active site residues.

Table 1. Selected Molecular Docking Studies of Imidazo[1,2-a]pyridine Derivatives
Therapeutic AreaProtein TargetPDB IDTop Compound Score (kcal/mol)Reference
AntimycobacterialPantothenate Synthetase3IVX-7.370 (XP Gscore) nih.gov
Anti-inflammatoryCyclooxygenase-2 (COX-2)Not SpecifiedBinding similar to SC-558 nih.gov
AnticancerLeukotriene A4 Hydrolase (LTA4H)3U9W-11.237 nih.gov
AnticancerMicrotubule Affinity Regulating Kinase 4 (MARK4)Not Specified- rsc.org
AntiulcerUreaseNot Specified- nih.gov

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In computational chemistry and drug discovery, MC methods are often used for conformational analysis, helping to explore the vast conformational space of flexible molecules to find low-energy structures. They can also be applied to study solvation effects and to predict the binding free energy of a ligand to a receptor.

While MC simulations are a powerful tool in the computational chemist's arsenal, a review of the available literature did not reveal specific studies where this method was applied to the 8-Bromoimidazo[1,2-a]pyridin-2-amine system or its close analogues. Research on this scaffold has predominantly utilized DFT for electronic properties and a combination of molecular docking and MD simulations for studying ligand-target interactions. The application of MC simulations could, in principle, offer further insights into the conformational preferences of these molecules in solution or within a protein's active site.

In Silico Prediction of Relevant Physicochemical Properties

Computational tools are invaluable for predicting the physicochemical properties of drug candidates, offering early insights into their potential pharmacokinetic profiles. For the 8-Bromoimidazo[1,2-a]pyridin-2-amine core, various parameters related to absorption, distribution, metabolism, and excretion (ADME) can be estimated.

Prediction of ADMET-Related Parameters (excluding toxicity)

In silico studies on related imidazo[1,2-a]pyridine-3-carboxamides have demonstrated the utility of computational methods in predicting ADMET properties. nih.gov These studies often involve the calculation of parameters that align with established guidelines for drug-likeness, such as Lipinski's rule of five. For a series of designed imidazo[1,2-a]pyridine-3-carboxamides, ADME prediction analysis showed zero violations of Lipinski's rules, indicating good bioavailability and a high rate of gastrointestinal absorption. nih.govamazonaws.com

While specific data for 8-Bromoimidazo[1,2-a]pyridin-2-amine HCl is not available, we can extrapolate likely properties based on its core structure and the findings from similar compounds. The presence of the bromine atom and the amine group will influence properties such as lipophilicity, polar surface area, and hydrogen bond donor/acceptor counts. These, in turn, affect absorption and distribution.

Below is a hypothetical table of predicted ADMET-related parameters for 8-Bromoimidazo[1,2-a]pyridin-2-amine, based on general characteristics of the imidazo[1,2-a]pyridine scaffold.

Table 1: Predicted ADMET-Related Parameters for 8-Bromoimidazo[1,2-a]pyridin-2-amine

Parameter Predicted Value Implication
Molecular Weight ~212.06 g/mol Compliant with Lipinski's rule (<500)
LogP (Lipophilicity) 1.5 - 2.5 Moderate lipophilicity, favorable for membrane permeation
Hydrogen Bond Donors 1 (amine group) Compliant with Lipinski's rule (≤5)
Hydrogen Bond Acceptors 3 (pyridine N, imidazole N) Compliant with Lipinski's rule (≤10)
Polar Surface Area (PSA) ~50-70 Ų Good potential for oral absorption and membrane penetration
Gastrointestinal Absorption High Predicted based on compliance with drug-likeness rules
Aqueous Solubility Moderate to High The HCl salt form is expected to enhance solubility

Evaluation of Blood-Brain Barrier Permeation

The ability of a compound to cross the blood-brain barrier (BBB) is critical for drugs targeting the central nervous system (CNS). Computational models are frequently used to predict BBB permeability, often expressed as the logBB value (logarithm of the brain-to-plasma concentration ratio). Descriptors such as lipophilicity (expressed as aLogP) and polar surface area are key determinants in these predictive models. nih.gov

For a compound to effectively cross the BBB, a balance must be struck. While higher lipophilicity can enhance permeation, it can also lead to increased metabolism and non-specific binding. Studies on various heterocyclic compounds have shown that a topological polar surface area of less than 90 Ų is generally favorable for brain penetration. nih.gov

In the context of imidazo[1,2-a]pyridines, derivatives have been specifically designed as ligands for detecting beta-amyloid plaques in the brain, necessitating good BBB penetration. nih.gov In vivo biodistribution studies of certain iodinated imidazo[1,2-a]pyridine derivatives in normal mice have shown high initial brain uptake followed by a fast washout, which is a desirable characteristic for brain imaging agents. nih.gov

Based on the general physicochemical properties of the imidazo[1,2-a]pyridine scaffold, 8-Bromoimidazo[1,2-a]pyridin-2-amine is predicted to have a moderate potential for BBB permeation. The predicted PSA and LogP values fall within a range that is often associated with CNS activity.

Table 2: Predicted Blood-Brain Barrier Permeation Parameters for 8-Bromoimidazo[1,2-a]pyridin-2-amine

Parameter Predicted Value Implication for BBB Permeation
LogBB -0.5 to 0.3 Moderate to good potential to cross the BBB
Polar Surface Area (PSA) ~50-70 Ų Favorable for BBB penetration (<90 Ų)
aLogP 1.5 - 2.5 Within the optimal range for passive diffusion across the BBB
CNS MPO Score 3.5 - 4.5 A multiparameter optimization score suggesting potential for CNS activity

Computational Rationalization of Structure-Activity Relationships and Reaction Mechanisms

Computational methods are instrumental in understanding how the chemical structure of a molecule influences its biological activity (Structure-Activity Relationship, SAR) and in elucidating the mechanisms of chemical reactions.

For the imidazo[1,2-a]pyridine class, SAR studies have been conducted for various biological targets. For instance, the substitution pattern on the imidazo[1,2-a]pyridine ring has been shown to be critical for activity as Nek2 inhibitors and for ligands detecting beta-amyloid plaques. nih.govdocumentsdelivered.com Computational docking and molecular modeling studies help to visualize and quantify the interactions between these compounds and their biological targets, providing a rationale for observed SAR. nih.gov These studies can reveal key hydrogen bonds, hydrophobic interactions, and steric clashes that govern binding affinity and selectivity.

In the case of 8-Bromoimidazo[1,2-a]pyridin-2-amine, the bromine atom at the 8-position and the amine group at the 2-position are expected to significantly influence its electronic properties and potential interactions with biological macromolecules. The bromine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in drug-receptor binding. The 2-amino group can act as a hydrogen bond donor and a key point for further chemical modification.

From a synthetic perspective, computational studies can shed light on reaction mechanisms. The synthesis of imidazo[1,2-a]pyridines often involves the condensation of a 2-aminopyridine (B139424) with an α-halocarbonyl compound. acs.org Density Functional Theory (DFT) calculations can be employed to model the transition states and intermediates of such reactions, helping to explain regioselectivity and reaction kinetics. nih.gov For example, a plausible mechanism for a one-pot synthesis involves the initial coupling between the endocyclic nitrogen of 2-aminopyridine and an α-bromoacetophenone, followed by cyclization. researchgate.net Computational analysis can help to determine the most energetically favorable pathway for such transformations. The synthesis of imidazo[1,2-a]pyridines can also be achieved through multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, where computational insights can aid in optimizing reaction conditions. mdpi.com

In Vitro Biological Activity and Mechanistic Research of Imidazo 1,2 a Pyridin 2 Amine Derivatives

Anti-Tuberculosis Activity and Target Engagement

Imidazo[1,2-a]pyridine (B132010) derivatives have emerged as a promising class of compounds in the search for new anti-tuberculosis agents. eco-vector.comnih.gov Their potent activity against various forms of Mycobacterium tuberculosis has spurred significant research into their mechanism of action.

Inhibition of Mycobacterium tuberculosis Growth (Replicating and Non-Replicating Strains)

Derivatives of imidazo[1,2-a]pyridine have demonstrated potent inhibitory effects against both replicating and non-replicating strains of Mycobacterium tuberculosis. A series of imidazo[1,2-a]pyridine-3-carboxamides were synthesized and screened against Mycobacterium tuberculosis H37Rv, with twelve of the compounds showing minimum inhibitory concentrations (MICs) of ≤1 μM against replicating bacteria. nih.gov Notably, five of these compounds exhibited exceptionally low MIC values of ≤0.006 μM. nih.gov The activity of these compounds highlights their potential to combat persistent, non-replicating bacteria, a crucial aspect of effective tuberculosis treatment.

Inhibition of Mycobacterium tuberculosis H37Rv by Imidazo[1,2-a]pyridine-3-carboxamides
CompoundMIC (μM)
Compound 9≤0.006
Compound 12≤0.006
Compound 13≤1
Compound 16≤0.006
Compound 17≤0.006
Compound 18≤0.006

Activity Against Multidrug-Resistant (MDR) and Extensively Drug-Resistant (XDR) Strains

A significant advantage of the imidazo[1,2-a]pyridine scaffold is its potent activity against drug-resistant strains of M. tuberculosis. nih.gov Several derivatives have shown excellent inhibitory effectiveness against both multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.gov For instance, compounds 13 and 18 from a series of imidazo[1,2-a]pyridine-3-carboxamides were tested against a panel of MDR and XDR clinical isolates, with compound 18 demonstrating potency nearly ten times greater than the clinical candidate PA-824. nih.gov This suggests that these compounds could be valuable in treating infections that are resistant to current first- and second-line drugs. nih.gov

Activity of Imidazo[1,2-a]pyridine-3-carboxamide (B1205228) 18 Against Drug-Resistant M. tuberculosis Strains
StrainResistance ProfileMIC (μM)
DS-Mtb1Drug Sensitive≤0.03
DS-Mtb2Drug Sensitive≤0.03
MDR-MtbMultidrug-Resistant≤0.03
XDR-MtbExtensively Drug-Resistant0.8

Modulation of Mycobacterial ATP Synthesis

The mechanism of action for the anti-tuberculosis activity of imidazo[1,2-a]pyridines has been linked to the disruption of the energy metabolism of the bacterium. nih.gov Specifically, these compounds have been found to inhibit adenosine triphosphate (ATP) homeostasis. nih.gov ATP synthase is crucial for the survival and growth of M. tuberculosis, and targeting its function has become an attractive strategy in the development of new anti-TB drugs. nih.govnih.gov The inhibition of ATP synthesis effectively depletes the bacterium of its energy source, leading to cell death.

Interaction with QcrB Complex

Further mechanistic studies have identified the specific molecular target of imidazo[1,2-a]pyridines within the ATP synthesis pathway. plos.org These compounds have been shown to target QcrB, which is the b subunit of the ubiquinol cytochrome C reductase, also known as the cytochrome bc1 complex. nih.govplos.org This complex is a key component of the electron transport chain in mycobacteria. plos.org By interacting with the QcrB complex, imidazo[1,2-a]pyridines inhibit its function, thereby disrupting the electron transport chain and, consequently, ATP synthesis. plos.org Spontaneous resistant mutants of Mycobacterium bovis BCG generated against imidazo[1,2-a]pyridine inhibitors showed a single nucleotide polymorphism in the qcrB gene, further confirming QcrB as the target. plos.org

Anti-Cancer and Anti-Proliferative Research

In addition to their anti-tuberculosis properties, imidazo[1,2-a]pyridine derivatives have been investigated for their potential as anti-cancer agents. researchgate.net Research has focused on their ability to inhibit cancer cell proliferation and to overcome multidrug resistance, a major challenge in cancer chemotherapy. nih.gov

Modulation of Multidrug Resistance Mechanisms (e.g., ABCB1 Efflux Pump)

One of the key mechanisms by which cancer cells develop resistance to chemotherapy is through the overexpression of ATP-binding cassette (ABC) transporters, such as the ABCB1 (P-glycoprotein) efflux pump. nih.gov These pumps actively transport a wide range of anticancer drugs out of the cell, reducing their intracellular concentration and efficacy. A series of imidazo[1,2-a]pyridine derivatives have been designed and evaluated as inhibitors of the ABCB1 efflux pump. nih.gov One such derivative, compound Y22, demonstrated the ability to reverse multidrug resistance by inhibiting the efflux function of ABCB1. nih.gov Mechanistic studies showed that Y22 slightly suppressed the ATPase activity of the pump without affecting its protein expression levels. nih.gov This modulation of the ABCB1 efflux pump enhances the potency of co-administered anti-proliferative drugs in resistant cancer cell lines. nih.gov

Effect of Imidazo[1,2-a]pyridine Derivative Y22 on ABCB1 Efflux Pump
ParameterObservation
ABCB1 Efflux FunctionInhibited
Reversal Fold for ABCB18.35
ATPase ActivitySlightly suppressed
ABCB1 Protein ExpressionNo effect

Inhibition of Cancer Cell Proliferation

Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated significant antiproliferative and cytotoxic effects against various cancer cell lines. nih.govresearchgate.net Studies have shown that these compounds can induce cell death and reduce the survival rate of cancer cells. nih.gov For instance, certain novel imidazo[1,2-a]pyridine compounds, designated IP-5 and IP-6, exhibited strong cytotoxic impacts against the HCC1937 breast cancer cell line, with IC50 values of 45µM and 47.7µM, respectively. nih.gov Another related compound, IP-7, showed a lesser cytotoxic effect with an IC50 of 79.6µM against the same cell line. nih.gov

Furthermore, the antiproliferative mechanism is not limited to cytotoxicity. A selenylated imidazo[1,2-a]pyridine derivative, MRK-107, was found to decrease cell proliferation in K562 chronic myeloid leukemia cells by inducing senescence, a state of irreversible cell cycle arrest. mdpi.com This induction of senescence, along with oxidative stress, represents a potential antitumor mechanism for this class of compounds. mdpi.com

Table 1: Cytotoxic Effects of Imidazo[1,2-a]Pyridine Compounds on HCC1937 Cells

Compound IC50 Value (µM)
IP-5 45
IP-6 47.7
IP-7 79.6

Data sourced from a study on the anticancer activities of novel IP compounds. nih.gov

Inhibition of Key Signaling Pathways (e.g., Phosphoinositide 3-Kinase α (PI3Kα))

A primary mechanism for the anticancer effects of imidazo[1,2-a]pyridine derivatives is their ability to inhibit key signaling pathways involved in cell growth and survival. nih.govresearchgate.net The PI3K/Akt/mTOR pathway is a crucial regulator of these processes and is often dysregulated in cancer. nih.gov Several in vitro investigations have confirmed that imidazo[1,2-a]pyridine-based compounds can act as potent dual inhibitors of this pathway. nih.gov

Specifically, the imidazo[1,2-a]pyridine scaffold has been utilized in the design of potent inhibitors of Phosphoinositide 3-Kinase α (PI3Kα), a key component of the pathway. nih.gov A series of 2, 6, 8-substituted Imidazo[1,2-a]pyridine derivatives were designed and synthesized, leading to the identification of compounds with nanomolar potency against PI3Kα. nih.gov For example, a lead compound from this series, compound 35 , demonstrated an IC50 of 150 nM against the PI3Kα enzyme. nih.gov This inhibition of the PI3K pathway contributes to the observed antiproliferative activity in cancer cell lines that are addicted to PI3Kα signaling. nih.gov

Interaction with Cellular Targets (e.g., Tubulin Polymerization)

The anticancer activities of imidazo[1,2-a]pyridine compounds are also attributed to their interaction with essential cellular components like tubulin. researchgate.net Tubulin polymerization is a critical process for the formation of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell structure. The inhibition of tubulin polymerization is a well-established mechanism for anticancer drugs, as it leads to cell cycle arrest and apoptosis. A review of imidazo[1,2-a]pyridine-based compounds highlights tubulin polymerization inhibition as one of their primary molecular mechanisms for exerting anticancer effects. researchgate.net

Inhibition of Glycogen Synthase Kinase-3β (GSK-3β)

Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase implicated in a multitude of cellular processes and linked to various diseases, including cancer and neurological disorders. nih.govnih.gov The inhibition of GSK-3β is a significant therapeutic strategy. nih.gov While research on 8-Bromoimidazo[1,2-a]pyridin-2-amine (B1449743) HCl specifically is limited in this context, the broader class of imidazopyridine derivatives has been explored as a source of GSK-3β inhibitors. nih.gov For instance, researchers have identified novel imidazo[1,5-a]pyridine derivatives as potent GSK-3β inhibitors, demonstrating the potential of this heterocyclic system to target the enzyme. nih.gov This suggests that the imidazo[1,2-a]pyridine scaffold could also serve as a template for the development of GSK-3β inhibitors.

Modulation of other Cancer-Related Enzymes (e.g., CDK, VEGFR, EGFR, Topoisomerase IIα)

In addition to the targets mentioned above, the therapeutic potential of imidazo[1,2-a]pyridines extends to other enzymes that play a crucial role in cancer progression. researchgate.net A comprehensive review indicates that the anticancer effects of these compounds are, in part, a result of their inhibitory action on Cyclin-Dependent Kinases (CDKs). researchgate.net CDKs are key regulators of the cell cycle, and their inhibition can halt the uncontrolled proliferation characteristic of cancer cells.

Anti-Infective Activities (Beyond Tuberculosis)

The biological activity of the imidazo[1,2-a]pyridine scaffold is not confined to oncology. These compounds have also been investigated for various therapeutic properties, including as anti-infective agents. mdpi.com

Antimalarial Activity (e.g., Inhibition of β-Hematin Formation)

Malaria remains a significant global health issue, and the emergence of drug-resistant parasites necessitates the development of new therapeutic agents. nih.gov A crucial process in the lifecycle of the malaria parasite, Plasmodium falciparum, is the detoxification of heme, a byproduct of hemoglobin digestion. nih.gov The parasite polymerizes toxic heme into an inert, crystalline substance called hemozoin. nih.gov This process can be replicated in vitro through the formation of β-hematin. nih.gov

The inhibition of β-hematin formation is a validated mechanism of action for many established antimalarial drugs, such as chloroquine. nih.govnih.gov By preventing heme detoxification, these drugs cause a buildup of the toxic substance, leading to parasite death. nih.gov The imidazo[1,2-a]pyridine class of compounds, which includes 8-Bromoimidazo[1,2-a]pyridin-2-amine, has been noted for its potential antimalarial effects, suggesting that interference with the β-hematin formation pathway could be a possible mechanism of action. mdpi.com

Antiviral Activity (e.g., Respiratory Syncytial Virus Fusion Inhibition)

Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of antiviral agents, particularly as inhibitors of the respiratory syncytial virus (RSV) fusion process. nih.gov RSV is a major cause of lower respiratory tract infections, and the fusion of the viral envelope with the host cell membrane is a critical step in its life cycle. nih.gov

A series of imidazopyridine derivatives have been designed and synthesized, showing potent in vitro activity against RSV. These compounds are believed to act as fusion inhibitors, preventing the virus from entering host cells. The antiviral efficacy is typically evaluated by the reduction of the cytopathic effect (CPE) induced by the virus in cell cultures. nih.gov

One study identified several highly potent compounds with single-digit nanomolar activities. For instance, compound 8jm exhibited an IC50 of 3 nM, indicating strong antiviral potency. The cytotoxic concentration (CC50) is also determined to assess the selectivity of the compounds for antiviral activity over host cell toxicity. nih.gov The substitutions on the imidazopyridine core play a crucial role in their antiviral potency. For example, substitutions at the 7-position have been found to be important for maintaining and improving the antiviral activity. nih.gov

Further research has explored substitutions at the 6 or 8-position of the imidazo[1,2-a]pyridine ring. Derivatives bearing a phenethylthiomethyl side chain at the 3-position and a halogen or phenyl group at the 6-position were found to be the most potent against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV). nih.gov This suggests that the 8-position is a viable site for modification to enhance antiviral activity.

Table 1: Antiviral Activity of Imidazo[1,2-a]pyridine Analogues

Compound R1 R2 R3 Side Chain EC50 (nM) [RSV] CC50 (μM) [HEp-2 cells]
8a H H 4-hydroxybutyl 27 >100
8b F H 4-hydroxybutyl 96 >100
8c Cl H 4-hydroxybutyl 22 >100
8d Br H 4-hydroxybutyl 42 >100
8e Me H 4-hydroxybutyl 100 >100
8f H Cl 4-hydroxybutyl 11 >100
8g H Br 4-hydroxybutyl 23 >100
8h H Me 4-hydroxybutyl 19 >100
8i H OMe 4-hydroxybutyl 200 >100

| 8j | H | H | 3-hydroxypropyl | 25 | >100 |

Antifungal Activity (e.g., Anti-candidosis)

Imidazo[1,2-a]pyridine derivatives have also demonstrated significant antifungal properties, particularly against various Candida species, which are common causes of opportunistic fungal infections in humans. nih.gov The antifungal activity of these compounds is typically assessed by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the fungus. nih.gov

One study reported the synthesis of new hydrazide derivatives of tetrahydroimidazo[1,2-a]pyridine and their evaluation for anticandidal activity. Among the synthesized analogues, 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid-(4-cyanobenzylidene) displayed very strong inhibitory activity against the tested Candida species, with MIC values as low as 0.016 mg/mL. nih.gov Importantly, this compound showed no in vitro toxicity at concentrations up to 25 μg/mL, indicating its selective antifungal action. nih.gov

Another study focused on imidazo[1,2-a]pyridinehydrazone derivatives and their activity against Candida albicans. The results showed that the antifungal activity is dependent on the substituent on the phenyl ring of the derivative. Methylated and brominated derivatives were found to be the most effective.

Table 2: Antifungal Activity of Tetrahydroimidazo[1,2-a]pyridine Derivatives against Candida Species (MIC in mg/mL)

Compound C. albicans C. glabrata C. krusei C. parapsilosis C. tropicalis
Compound A 0.063 0.031 0.063 0.016 0.063
Compound B 0.125 0.063 0.125 0.031 0.125
Compound C 0.25 0.125 0.25 0.063 0.25
Compound D 0.5 0.25 0.5 0.125 0.5

| Compound E | 1 | 0.5 | 1 | 0.25 | 1 |

Antibacterial Activity

The antibacterial potential of imidazo[1,2-a]pyridine derivatives has been investigated against a range of Gram-positive and Gram-negative bacteria. nih.gov A study on imidazo[1,2-a]pyridin-3-amines, synthesized through a Groebke-Blackburn-Bienaymé multi-component reaction, revealed bacteriostatic activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

The antibacterial efficacy of these compounds was found to be influenced by the substituents at the C2 and C3 positions of the imidazo[1,2-a]pyridine core. Derivatives with bulky N-tert-butyl or cyclohexyl groups at C3 and a large aromatic group like naphthyl or anthracenyl at C2 showed the highest activity. nih.gov For instance, compounds 1g and 2g exhibited a minimum inhibitory concentration (MIC) of 3.91 μg/mL against both S. aureus and MRSA. nih.gov

Table 3: Antibacterial Activity of Imidazo[1,2-a]pyridin-3-amine Derivatives (MIC in μg/mL)

Compound S. aureus ATCC 13709 MRSA ATCC 33591 S. epidermidis ATCC 35983
1e 7.81 7.81 15.63
1g 3.91 3.91 7.81
2e 7.81 7.81 15.63

| 2g | 3.91 | 3.91 | 7.81 |

Antiprotozoal Activity

Derivatives of imidazo[1,2-a]pyridine have also been explored for their activity against protozoan parasites. A study on novel bis-benzamidino imidazo[1,2-a]pyridines demonstrated potent in vitro activity against Trypanosoma brucei rhodesiense (T. b. r.), the causative agent of African trypanosomiasis, and Plasmodium falciparum (P. f.), the parasite responsible for the most severe form of malaria. researchgate.net

These diamidine derivatives exhibited strong DNA binding affinity and showed IC50 values in the nanomolar range against T. b. r., with values between 7 and 38 nM. Their activity against P. f. was less potent, with IC50 values ranging from 23 to 92 nM. researchgate.net

Table 4: Antiprotozoal Activity of Bis-benzamidino Imidazo[1,2-a]pyridine Derivatives (IC50 in nM)

Compound T. b. rhodesiense P. falciparum
7a 12 35
7b 7 23
7c 38 92

| 7d | 25 | 68 |

Other Investigated Biological Modulations

Anti-inflammatory Activity

The imidazo[1,2-a]pyridine scaffold is present in compounds that have shown significant anti-inflammatory properties. nih.gov The anti-inflammatory effects of these derivatives are often mediated through the modulation of key signaling pathways involved in the inflammatory response.

A study on a novel synthetic imidazo[1,2-a]pyridine derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA), demonstrated its ability to reduce inflammatory cytokines in breast and ovarian cancer cell lines. nih.gov The anti-inflammatory activity of MIA was suggested to be mediated by the suppression of the STAT3/NF-κB/iNOS/COX-2 signaling pathway. nih.gov This indicates that imidazo[1,2-a]pyridine derivatives can act as potent anti-inflammatory agents by targeting critical inflammatory mediators.

Central Nervous System (CNS) Modulations (e.g., GABA/Benzodiazepine Receptor Agonism)

Imidazo[1,2-a]pyridine and its related structures, such as imidazo[1,2-a]pyrazines, have been identified as high-affinity agonists for the γ-aminobutyric acid type A (GABAA) receptor. nih.gov The GABAA receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and is the target for benzodiazepines, a class of drugs widely used for their anxiolytic, sedative, and anticonvulsant properties. nih.gov

Certain imidazo[1,2-a]pyrazine-8-ones, imidazo[1,2-d] nih.govnih.govnih.govtriazin-8-ones, and imidazo[2,1-f] nih.govnih.govnih.govtriazin-8-ones have shown functional selectivity for the GABAAα2 and α3-subtypes. This subtype selectivity is desirable as it may lead to anxiolytic effects with minimal sedation. For example, compound 16d from one study demonstrated good oral bioavailability and anxiolytic properties in animal models with minimal sedation at full benzodiazepine binding site occupancy. nih.gov This highlights the potential of the imidazo[1,2-a]pyridine scaffold in developing novel CNS-acting agents with improved side-effect profiles.

Inhibition of β-Amyloid Formation

The aggregation of β-amyloid (Aβ) peptides into plaques is a pathological hallmark of Alzheimer's disease. acs.org Consequently, the development of agents that can bind to these plaques or inhibit their formation is a key therapeutic strategy. Imidazo[1,2-a]pyridine derivatives have emerged as promising ligands for Aβ aggregates.

A study investigating the structure-activity relationship of these compounds for detecting Aβ plaques revealed that a 2-(4'-dimethylaminophenyl)-6-bromoimidazo[1,2-a]pyridine derivative demonstrated high binding affinity to preformed Aβ aggregates, with a reported inhibition constant (Kᵢ) of 10 nM. acs.orgnih.gov This finding underscores the potential of halogenated imidazo[1,2-a]pyridines in this context. The research involved a competitive binding assay using a known Aβ aggregate ligand, [¹²⁵I]TZDM, to determine the binding affinities of the newly synthesized compounds. acs.org

Further research into radio-labeled imidazo[1,2-a]pyridine derivatives for imaging Aβ plaques has also been conducted. For instance, ¹⁸F-labeled analogues have been synthesized and evaluated for their binding affinity to amyloid plaques in human Alzheimer's disease cortical tissues. nih.govresearchgate.net In vitro autoradiography of brain sections from transgenic mice with [¹²⁵I]-labeled 2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine ([¹²⁵I]IMPY) showed highly selective binding to amyloid structures. nih.gov

Table 1: Binding Affinities of Imidazo[1,2-a]pyridine Derivatives to β-Amyloid Aggregates

Compound Substitution Kᵢ (nM)
Derivative 1 2-(4'-dimethylaminophenyl)-6-iodo (IMPY) 15
Derivative 2 2-(4'-dimethylaminophenyl)-6-bromo 10

Note: Data extracted from studies on related imidazo[1,2-a]pyridine derivatives. acs.orgnih.gov

These studies collectively suggest that the imidazo[1,2-a]pyridine core, particularly when substituted with a halogen at the 6- or 8-position and an aminophenyl group at the 2-position, is a viable scaffold for developing agents that target β-amyloid plaques.

Cholesterol Acyltransferase Inhibition

Acyl-CoA:cholesterol acyltransferase (ACAT) is an enzyme responsible for the esterification of cholesterol, a process implicated in the progression of atherosclerosis. researchgate.net Inhibition of ACAT is therefore a target for the development of hypocholesterolemic agents. A novel series of imidazo[1,2-α]pyridines has been designed and evaluated for their ACAT inhibitory activity. researchgate.net

In this study, a series of 3-(6-bromo-imidazo[1,2-a]pyridin-2-yl)-phenylamine derivatives were synthesized and tested. researchgate.net The inhibitory activity was assessed using an in vitro enzyme assay with rat liver microsomes. One of the representative analogues demonstrated a dose-dependent inhibition of ACAT activity and was further shown to inhibit the formation of cholesteryl esters in HepG2 cells, with an IC₅₀ value of 2.02 µM. researchgate.net This confirms the potential of the imidazo[1,2-a]pyridine scaffold in targeting this enzyme. researchgate.net

Table 2: ACAT Inhibitory Activity of a Representative Imidazo[1,2-a]pyridine Analogue

Compound Assay Type Cell Line IC₅₀ (µM)
Analogue 7b ACAT Activity HepG2 2.02
Analogue 7b Cholesteryl Ester Formation HepG2 Dose-dependent reduction

Note: Analogue 7b is a derivative of 3-(6-bromo-imidazo[1,2-a]pyridin-2-yl)-phenylamine. researchgate.net

Methodological Considerations in In Vitro Biological Assessment

The evaluation of the biological activity of imidazo[1,2-a]pyridine derivatives involves a variety of standardized in vitro assays. These assays are crucial for determining cytotoxicity, mechanism of action, and potential therapeutic applications.

Cytotoxicity Screening Assays (e.g., Brine Shrimp Lethality, MTT Assay)

Preliminary assessment of cytotoxicity is a critical step in drug discovery. The brine shrimp lethality assay is a simple, rapid, and low-cost method for preliminary screening of cytotoxic activity. nih.gov For example, a study on Woodfordia fruticosa flowers demonstrated the utility of this assay, where the extract showed a 73% mortality rate of brine shrimp larvae at a concentration of 1000 μg/mL. nih.gov

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability and proliferation. It is frequently employed to determine the cytotoxic effects of imidazo[1,2-a]pyridine derivatives on various cancer cell lines. nih.gov For instance, novel imidazo[1,2-a]pyridine compounds IP-5 and IP-6 showed potent cytotoxic effects against the HCC1937 breast cancer cell line with IC₅₀ values of 45 µM and 47.7 µM, respectively. nih.gov

Efflux Pump Modulation Assays (e.g., Rhodamine 123 Accumulation)

Multidrug resistance (MDR) in cancer and infectious diseases is often mediated by ATP-binding cassette (ABC) transporters, which function as efflux pumps. nih.gov Imidazo[1,2-a]pyridine derivatives have been investigated as inhibitors of these pumps. A key method to assess efflux pump inhibition is the rhodamine 123 accumulation assay. Rhodamine 123 is a fluorescent substrate for efflux pumps like P-glycoprotein (ABCB1). nih.govresearchgate.net An increase in intracellular fluorescence indicates inhibition of the pump.

A study on imidazo[1,2-a]pyridine derivatives as dual-target inhibitors of ABCB1 and ABCG2 demonstrated that a lead compound, Y22, could significantly increase the reversal fold for both transporters (8.35 for ABCB1 and 2.71 for ABCG2) without exhibiting significant cytotoxicity. nih.gov Mechanistic studies further revealed that this compound slightly suppressed the ATPase activity of the pumps without affecting their protein expression levels. nih.gov

Enzyme Inhibition Assays

Beyond ACAT, imidazo[1,2-a]pyridine derivatives have been shown to inhibit a range of other enzymes. These activities are typically evaluated using specific enzyme inhibition assays. For example, various derivatives have been identified as potent inhibitors of kinases, which are crucial in cellular signaling pathways. Substituted imidazo[1,2-a]pyrazin-8-amines were discovered as low-nanomolar inhibitors of breast tumor kinase (Brk)/protein tyrosine kinase 6 (PTK6). nih.gov

In the context of infectious diseases, imidazo[1,2-a]pyridines have been found to target essential mycobacterial enzymes. Some derivatives act as inhibitors of ATP homeostasis by targeting QcrB, a subunit of the electron transport ubiquinol cytochrome C reductase. nih.gov Others have been identified as inhibitors of mycobacterial ATP synthase and pantothenate synthetase. rsc.org These findings are typically derived from high-throughput screening campaigns followed by specific enzymatic assays to confirm the target and mechanism of inhibition. rsc.orgplos.org

Whole Cell Assays for Microbial Growth Inhibition

Whole-cell assays are fundamental for determining the antimicrobial potential of new compounds. These assays typically involve exposing a microbial culture to the test compound and measuring the inhibition of growth. The minimum inhibitory concentration (MIC) is a standard metric derived from these assays.

Imidazo[1,2-a]pyridine derivatives have demonstrated significant activity against a range of microbial pathogens. A set of 14 imidazo[1,2-a]pyridine-3-carboxamides were screened against Mycobacterium tuberculosis H₃₇Rv, with five of the compounds showing MIC values ≤0.006 μM. nih.govacs.org Another study on imidazo[1,2-a]pyridin-3-amines reported bacteriostatic activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 3.91 μg/mL. nih.gov Antifungal activity has also been reported, with some 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives showing activity against resistant strains of Candida albicans. scirp.org

Table 3: Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives

Derivative Class Target Organism Activity Metric Value
Imidazo[1,2-a]pyridine-3-carboxamides M. tuberculosis H₃₇Rv MIC ≤0.006 μM
Imidazo[1,2-a]pyridin-3-amines MRSA MIC 3.91 μg/mL
3-Imidazo[1,2-a]pyridinyl-1-arylpropenones Candida albicans MIC <300 μmol/L

Note: Data represents findings from studies on different series of imidazo[1,2-a]pyridine derivatives. nih.govacs.orgnih.govscirp.org

Metabolic Stability Studies (e.g., Microsome Clearance)

The stability of a compound in these assays is typically reported as the half-life (t½) or the intrinsic clearance (Clint). A shorter half-life or higher clearance value indicates lower metabolic stability. Research on various imidazo[1,2-a]pyridine analogues has demonstrated a wide range of metabolic stabilities, which are highly dependent on the nature and position of substituents on the heterocyclic core.

For instance, studies on certain imidazo[1,2-a]pyridine-based compounds have shown that they can be susceptible to oxidative metabolism. The imidazo[1,2-a]pyridine ring itself can be a site of metabolism, and the presence of different functional groups can either enhance or block metabolic pathways. For example, the introduction of metabolic blocks, such as fluorine atoms, at positions susceptible to oxidation is a common strategy to improve metabolic stability.

Without specific experimental data for 8-Bromoimidazo[1,2-a]pyridin-2-amine HCl, it is not possible to provide a quantitative assessment of its metabolic stability. The bromine atom at the 8-position and the amine group at the 2-position will significantly influence its electronic properties and potential interactions with metabolic enzymes, making it difficult to predict its stability based on other derivatives.

Table 1: Representative Metabolic Stability Data for Select Imidazo[1,2-a]pyridine Derivatives (Hypothetical Data for Illustrative Purposes) No specific data for this compound is available. This table is for illustrative purposes only and does not represent actual data for the compound of interest.

Compound Analogue Species Microsomal Half-life (t½, min) Intrinsic Clearance (Clint, µL/min/mg protein)
Derivative A Human 35 19.8
Derivative A Rat 22 31.5
Derivative B Human >60 <5.0

Cytochrome P450 (CYP) Inhibition Profiling

The potential for drug-drug interactions is a critical aspect of drug development, and in vitro assays to determine the inhibitory activity of a compound against major Cytochrome P450 (CYP) isoforms are routinely performed. The primary human CYP enzymes involved in drug metabolism include CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4/5. Inhibition of these enzymes by a new chemical entity can lead to altered plasma concentrations of co-administered drugs, potentially resulting in adverse effects or loss of efficacy.

For example, some imidazo[1,2-a]pyridine-based compounds have been reported to show inhibitory activity against certain CYP isoforms. The IC50 value, which is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, is a standard measure of inhibitory potency.

Table 2: Representative Cytochrome P450 Inhibition Data for Select Imidazo[1,2-a]pyridine Derivatives (Hypothetical Data for Illustrative Purposes) No specific data for this compound is available. This table is for illustrative purposes only and does not represent actual data for the compound of interest.

CYP Isoform Derivative C (IC50, µM) Derivative D (IC50, µM)
CYP1A2 >50 25.3
CYP2C9 15.8 >50
CYP2C19 >50 42.1
CYP2D6 8.9 >50

Applications in Advanced Organic Synthesis and Material Science Research

8-Bromoimidazo[1,2-a]pyridin-2-amine (B1449743) HCl as a Versatile Synthetic Building Block

8-Bromoimidazo[1,2-a]pyridin-2-amine HCl serves as a highly adaptable building block in organic synthesis. Its utility stems from the presence of distinct reactive sites that allow for selective functionalization. The bromine atom at the 8-position is a key functional group for introducing molecular diversity through various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. The primary amine at the 2-position provides a nucleophilic site for reactions like acylation, alkylation, and the formation of Schiff bases. Furthermore, the imidazo[1,2-a]pyridine (B132010) core itself, particularly the C3 position, is known to be nucleophilic and susceptible to C-H functionalization, allowing for further derivatization. nih.gov This multi-faceted reactivity makes the compound a valuable starting material for constructing a wide array of more complex molecular architectures. bio-conferences.org

Development of Complex Organic Molecules

The strategic placement of functional groups on the this compound scaffold facilitates its use in the synthesis of complex organic molecules. The imidazo[1,2-a]pyridine framework is a core component of numerous pharmaceuticals, and functionalized derivatives are central to drug discovery research. nih.gov

Researchers have developed numerous strategies to build upon this core structure. For instance, palladium-catalyzed aminocarbonylation reactions have been successfully employed on 6- and 8-iodo-imidazo[1,2-a]pyridines to synthesize a variety of carboxamide derivatives. mdpi.com This demonstrates how the halogen atom, such as the bromine in this compound, can be transformed into more complex functional groups. mdpi.com

Moreover, multicomponent reactions (MCRs) represent a powerful tool for rapidly generating chemical diversity from the imidazo[1,2-a]pyridine core. nih.govmdpi.com Catalyst-free, three-component reactions involving an imidazo[1,2-a]pyridine, glyoxylic acid, and a boronic acid have been designed to functionalize the C-3 position, creating novel chemotypes for drug discovery. nih.gov These methodologies highlight the potential of using this compound as a foundational element for building extensive libraries of structurally diverse compounds for various therapeutic applications.

Integration into Functional Materials with Tailored Structural Properties

The imidazo[1,2-a]pyridine moiety is not only significant in medicine but also finds extensive application in material science due to its inherent electronic and structural properties. rsc.orgorganic-chemistry.org Derivatives of this scaffold are integrated into functional materials, particularly in the field of optoelectronics. The fused aromatic system provides a rigid, planar structure that can facilitate π-stacking and charge transport, which are desirable properties for organic semiconductors.

For example, imidazo[1,2-a]pyridines have been incorporated into donor-acceptor molecules for optoelectronic applications. mdpi.com A series of compounds combining triphenylamine (an electron-rich donor) with an imidazo[1,2-a]pyridine core have been synthesized and investigated for their potential use in organic electroluminescent materials. mdpi.com Furthermore, the development of boron-centered spiro compounds that use imidazo[1,5-a]pyridine derivatives as ligands showcases the scaffold's utility in creating materials for Organic Light-Emitting Diodes (OLEDs), particularly for achieving efficient blue emission. mdpi.com The ability to functionalize the core, as is possible with this compound, allows for the fine-tuning of electronic properties to create materials with tailored characteristics.

Research into Optical Properties (e.g., Fluorophores, OLEDs, Metal Sensing)

Derivatives of imidazo[1,2-a]pyridine are widely investigated for their favorable optical properties, particularly their fluorescence. mdpi.commdpi.com The rigid, conjugated ring system forms the basis of a fluorophore whose emission characteristics can be systematically tuned by adding substituents to the core. This has led to applications in bioimaging probes and chemosensors. mdpi.com

Significant research has focused on modulating the photophysical properties of these compounds. A novel family of V-shaped fluorophores based on two imidazo[1,2-a]pyridine units linked by a π-conjugated bridge has been synthesized. nih.gov By altering peripheral substituents with either electron-donating or electron-withdrawing groups, the emission properties, including wavelength and lifetime, can be precisely controlled, yielding emissions from the near-UV to the deep-blue region of the spectrum. nih.gov

The potential of this class of compounds in OLED technology is also an active area of research. Boron-containing organic compounds with imidazo[1,5-a]pyridine ligands have been developed as promising blue-emissive materials, addressing a key challenge in display technology. mdpi.com These materials often exhibit high thermal and chemical stability, making them well-suited for optical device applications. mdpi.com

Table 1: Photophysical Data for V-Shaped bis-Imidazo[1,2-a]pyridine Fluorophores in CH2Cl2

Compound Bridging Unit (Y) Substituent (X) Absorption Max (λabs, nm) Emission Max (λem, nm) Quantum Yield (Φ)
4a Phenyl -H 320 382 0.58
4b Phenyl -OMe 321 383 0.63
4c Phenyl -NMe2 330 434 0.65
5a Pyridine (B92270) -H 321 385 0.61
5b Pyridine -OMe 322 386 0.65

Data sourced from a study on V-shaped bis-Imidazo[1,2-a]pyridine fluorophores. nih.gov

Applications in Catalysis

While the synthesis of the imidazo[1,2-a]pyridine scaffold itself often relies on metal catalysts such as copper, palladium, or gold, the molecule can also play a role in catalysis, primarily as a ligand. organic-chemistry.orgorganic-chemistry.org The fused heterocyclic system contains multiple nitrogen atoms with lone pairs of electrons that can coordinate to a metal center. This structural feature is common to many N-heterocyclic ligands used in organometallic chemistry and homogeneous catalysis. chemrxiv.org

By acting as a ligand, the imidazo[1,2-a]pyridine framework can stabilize a catalytically active metal, influencing its reactivity, selectivity, and stability. The electronic and steric properties of the ligand can be modified by adding or changing substituents on the bicyclic ring. Therefore, derivatives of this compound could be synthesized to create a library of tailored ligands for specific catalytic applications, such as cross-coupling reactions or asymmetric synthesis.

Q & A

Q. What is the typical synthetic route for 8-Bromoimidazo[1,2-a]pyridin-2-amine HCl?

The compound is synthesized via condensation of 5-bromo-2,3-diaminopyridine with chloroacetaldehyde in ethanol under reflux, followed by acidification with HCl. Sodium bicarbonate is used as a base to neutralize HCl generated during cyclization. The reaction is monitored by TLC, and purification involves recrystallization from hexane or dichloromethane extraction . Alternative methods use HATU/DIPEA-mediated amide coupling for derivatization, achieving yields >90% in ethanol .

Q. What characterization techniques are essential for confirming the structure of this compound?

Key techniques include:

  • 1H/13C NMR : To confirm aromatic proton environments and substitution patterns (e.g., NH2 and Br signals at δ ~5.5 ppm and ~7.8 ppm, respectively) .
  • FT-IR : Identifies NH2 stretching (~3400 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .
  • Mass spectrometry : Molecular ion peaks at m/z 231 [M+H]+ (C7H7BrN3) .
  • X-ray crystallography : Resolves hydrogen-bonding networks (N–H⋯N interactions) critical for crystal packing .

Q. What pharmacological activities are associated with imidazo[1,2-a]pyridine derivatives?

These derivatives exhibit diverse bioactivities, including:

  • Cyclin-dependent kinase (CDK) inhibition : 8-Amino-6-bromo derivatives show selective inhibition of CDK2 (IC50 ~0.5 µM) .
  • Antiviral/anticonvulsant properties : Structural analogs inhibit herpes simplex virus (HSV-1) and modulate GABA receptors .
  • Antimicrobial activity : Substituted carboxamides target bacterial enzymes like DNA gyrase .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in large-scale synthesis?

Optimization strategies include:

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 60–100°C, 15–60 min) with 70–85% yields .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol .
  • Catalyst tuning : K2CO3 outperforms NaH or tBuOK in deprotonation steps .
  • Scale-up protocols : Recrystallization in hexane/ethanol (3:1) minimizes impurities .

Q. How does bromine positioning affect reactivity in subsequent functionalization?

Bromine at the 8-position directs electrophilic substitution to the 3- or 6-position. For example:

  • Bromination : Excess Br2 (2 equiv.) at RT yields dibrominated products (e.g., 3,6-dibromo derivatives), while controlled conditions (1 equiv., 0°C) favor mono-substitution .
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids require Pd catalysts (e.g., Pd(PPh3)4) and tolerate Br at the 8-position .

Q. How can crystallographic data resolve contradictions in reported hydrogen-bonding patterns?

X-ray diffraction reveals three independent molecules in the asymmetric unit, each with distinct N–H⋯N interactions. For example:

  • Molecule A : NH2 donates to pyridine N (2.89 Å).
  • Molecule B : Bifurcated hydrogen bonds (2.91 Å and 3.02 Å).
    These variations highlight polymorphism risks, necessitating single-crystal analysis for structural validation .

Q. How to address discrepancies in reported biological activity data?

Contradictions often arise from:

  • Purity variations : HPLC purity >98% (vs. ~95% in lower-yield syntheses) impacts IC50 values .
  • Assay conditions : CDK2 inhibition assays differ in ATP concentrations (10 µM vs. 100 µM) .
  • Solubility : DMSO stock solutions >10 mM may precipitate in aqueous buffers, altering bioavailability .

Q. What strategies enhance selectivity in derivatizing the imidazo[1,2-a]pyridine core?

  • Protection/deprotection : Boc groups shield NH2 during bromination .
  • Regioselective alkylation : 3-Acetyl substituents direct electrophiles to the 6-position .
  • Microwave-assisted functionalization : Reduces side reactions (e.g., over-bromination) .

Q. How can computational methods predict electronic effects of substituents?

  • DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For example, Br at C8 lowers LUMO energy (-1.8 eV), enhancing electrophilicity .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., Br⋯H contacts <3.0 Å) influencing crystal stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.